molecular formula C25H22N2O4 B6553383 N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide CAS No. 1040642-24-7

N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Cat. No.: B6553383
CAS No.: 1040642-24-7
M. Wt: 414.5 g/mol
InChI Key: WLRJWOWOMJOMJS-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with two 4-methoxyphenyl groups. Its molecular formula is C25H22N2O4, with a molecular weight of 414.46 g/mol . The compound’s structure includes a quinoline ring linked via an ether oxygen to an acetamide moiety, which is further substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-29-19-11-7-17(8-12-19)23-15-24(21-5-3-4-6-22(21)27-23)31-16-25(28)26-18-9-13-20(30-2)14-10-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJWOWOMJOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To evaluate the uniqueness of N-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide, we compare its structural and pharmacological attributes with analogous compounds from the literature.

Structural Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Quinoline 2-(4-Methoxyphenyl), 4-Oxy-acetamide-N-(4-methoxyphenyl) C25H22N2O4 414.46 Dual methoxyphenyl groups, ether link
N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide Chromene 2-(4-Methoxyphenyl), 3-Oxy-acetamide-N-(4-methoxyphenyl) C23H20N2O6 420.42 Chromene core, ketone group
N-(3-Chlorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide Quinoline 2-(4-Methoxyphenyl), 4-Oxy-acetamide-N-(3-chlorophenyl) C24H19ClN2O3 418.88 Chlorophenyl substitution
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Phenoxy-acetamide 4-Formyl-2-methoxyphenoxy, N-(4-nitrophenyl) C16H14N2O6 330.29 Nitrophenyl, formyl group
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide Chromene-propanamide 3-Oxy-propanamide linkage, dual methoxyphenyl groups C25H24N2O6 448.47 Extended alkyl chain

Key Structural Insights

Quinoline vs.

Substituent Effects : The dual 4-methoxyphenyl groups in the target compound likely increase lipophilicity and metabolic stability relative to chlorophenyl () or nitrophenyl () variants.

Linker Flexibility : Propanamide derivatives (e.g., VIk in ) exhibit longer chain lengths, which may alter pharmacokinetics but reduce rigidity compared to the target’s acetamide linkage .

Pharmacological and Physicochemical Comparisons

Compound Name Melting Point (°C) Anticancer Activity (Cell Lines) Solubility Insights
Target Compound Not reported Not explicitly tested Likely moderate (high lipophilicity)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Not reported Active against HCT-1, MCF-7 Enhanced solubility via sulfonyl group
This compound (VIh) 195–197 Not reported Low (high molecular weight)
N-(3-Chlorophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide Not reported Not reported Lower than target (Cl vs. OCH3)

Pharmacological Insights

Anticancer Potential: While the target compound lacks explicit activity data, structurally related quinazoline-sulfonyl acetamides (e.g., compound 38 in ) show notable activity against HCT-1 and MCF-7 cell lines, suggesting the quinoline scaffold in the target may confer similar properties .

Solubility Challenges : The target’s high molecular weight and lack of polar groups (e.g., sulfonyl or nitro) may limit aqueous solubility, necessitating formulation optimization .

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